molecular formula C17H23N3O5S B056104 Karnamicin C2 CAS No. 122535-55-1

Karnamicin C2

Katalognummer B056104
CAS-Nummer: 122535-55-1
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: WXKARMGCWFVAPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Karnamicin C2 is a naturally occurring antibiotic that is produced by Streptomyces karnatakensis. This compound belongs to the aminoglycoside family of antibiotics and has been found to exhibit potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. Karnamicin C2 has also been shown to possess antitumor and antiviral properties, making it an attractive compound for further research and development.

Wirkmechanismus

Karnamicin C2 exerts its antibacterial activity by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The compound also disrupts the bacterial cell membrane, leading to cell death. The antitumor activity of Karnamicin C2 is thought to be mediated through the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the growth of tumor cells by blocking the cell cycle at the G1 phase.
Biochemical and Physiological Effects:
Karnamicin C2 has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Additionally, Karnamicin C2 has been found to inhibit the activity of several enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Karnamicin C2 has several advantages for lab experiments. The compound exhibits potent antibacterial, antitumor, and antiviral activity, making it a useful tool for studying these areas. Additionally, Karnamicin C2 is a naturally occurring compound, making it a more attractive alternative to synthetic compounds. However, the compound has several limitations, including its complex synthesis process and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on Karnamicin C2. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Additionally, the potential of Karnamicin C2 as a cancer therapeutic agent should be further explored, including its use in combination with other drugs. The compound's antiviral activity also warrants further investigation, particularly in the context of emerging viral infections. Finally, the use of Karnamicin C2 in animal models should be explored to determine its efficacy and safety in vivo.

Synthesemethoden

The synthesis of Karnamicin C2 is a complex process that involves several steps. The first step involves the cultivation of Streptomyces karnatakensis in a suitable medium. The culture is then extracted with a suitable solvent to obtain the crude extract, which is then purified using various chromatographic techniques. The final step involves the isolation and purification of Karnamicin C2 using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Karnamicin C2 has been extensively studied for its antibacterial, antitumor, and antiviral properties. It has been found to exhibit potent activity against a broad range of bacteria, including multidrug-resistant strains. The compound has also been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, Karnamicin C2 has been found to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis B virus.

Eigenschaften

CAS-Nummer

122535-55-1

Produktname

Karnamicin C2

Molekularformel

C17H23N3O5S

Molekulargewicht

381.4 g/mol

IUPAC-Name

3-hydroxy-6-[2-(5-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H23N3O5S/c1-9(7-21)5-4-6-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8-9,21-22H,4-7H2,1-3H3,(H2,18,23)

InChI-Schlüssel

WXKARMGCWFVAPW-UHFFFAOYSA-N

SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO

Kanonische SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.